molecular formula C19H23N3O B1451700 5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline CAS No. 1018563-38-6

5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline

Cat. No. B1451700
M. Wt: 309.4 g/mol
InChI Key: KMIYFOVHKSDPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds often includes a benzylpiperazine core, which is a piperazine ring with a benzyl group attached . The specific structure of “5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline” would likely include this core, along with additional functional groups.

Scientific Research Applications

Synthesis and Chemical Analysis

Synthesis of 4-Substituted-(1-Benzylpiperazin-2-yl)methanols This research outlines a novel synthesis process of 4-substituted-(1-benzylpiperazin-2-yl)methanols from the methyl ester of (S)-serine, involving oxazolidine derivatives as key intermediates. The synthesized compounds showed promising interactions with σ1-receptors, indicating potential CNS receptor affinity (Beduerftig, Weigl & Wünsch, 2001).

Analysis of 5-HT6 Serotonin Receptor Ligands A study designed 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of linkers between the triazine moiety and an aromatic substituent for human serotonin 5-HT6 receptor affinity. The research identified that branching of the methoxyl linker increased affinity for the 5-HT6R (Łażewska et al., 2019).

Biological and Pharmacological Applications

Glucosidase Inhibitors and Antioxidant Activity A study explored the synthesis of benzimidazole derivatives with a piperazine or morpholine skeleton, demonstrating significant in vitro antioxidant activities and glucosidase inhibitory potential. This indicates potential applications in managing oxidative stress and glucose metabolism disorders (Özil, Parlak & Baltaş, 2018).

Arginine Vasopressin Antagonist Activities Compounds structurally related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide were synthesized and demonstrated antagonist activity for both V1A and V2 arginine vasopressin receptors. This research suggests therapeutic potential in conditions influenced by arginine vasopressin activity (Matsuhisa et al., 1997).

Structural and Molecular Studies

Hydrogen-bonded Chains and Sheets in Molecules Research investigated the structure of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds, revealing intricate hydrogen-bonded chains and sheets. This structural insight is crucial for understanding molecular interactions and designing compounds with desired properties (Portilla et al., 2007).

properties

IUPAC Name

(3-amino-4-methylphenyl)-(4-benzylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-15-7-8-17(13-18(15)20)19(23)22-11-9-21(10-12-22)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYFOVHKSDPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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